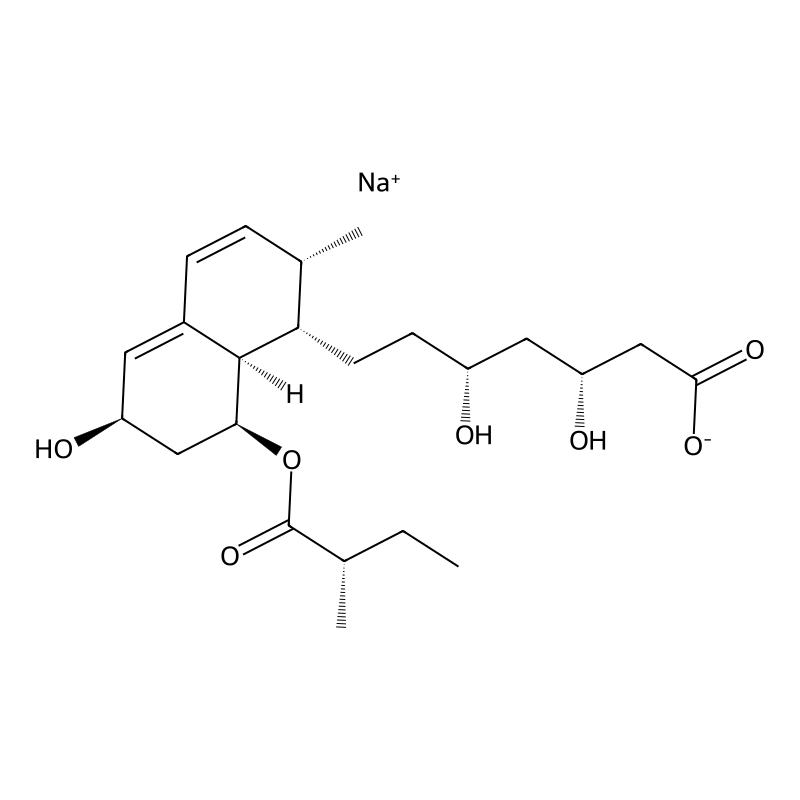6-epi-Pravastatin sodium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
6-epi-Pravastatin sodium is a secondary isomeric metabolite of pravastatin, a well-known HMG-CoA reductase inhibitor utilized primarily for lowering lipid levels and reducing cardiovascular risks. The compound has the chemical formula C23H35NaO7 and is characterized by its unique structural features, which differentiate it from its parent compound, pravastatin. This sodium salt form enhances its solubility and bioavailability, making it suitable for various pharmaceutical applications .
- Potential for side effects: Pravastatin can cause side effects like muscle aches and digestive issues. 6-Epi-Pravastatin sodium might have similar side effects, but the extent is unknown and requires further investigation.
- No therapeutic use: It's not intended for human consumption.
Metabolite of Pravastatin:
Research Applications:
While not used clinically, 6-Epi-Pravastatin sodium finds application in various scientific research areas:
- Understanding Pravastatin Metabolism: Researchers use 6-Epi-Pravastatin sodium to study the metabolic pathways of pravastatin in the body. This helps elucidate the drug's absorption, distribution, and elimination processes [].
- Drug Development: 6-Epi-Pravastatin sodium can serve as a reference compound in the development of new drugs with similar mechanisms of action as pravastatin. By comparing the properties and behavior of the new drug with 6-Epi-Pravastatin sodium, researchers can gain valuable insights into the potential efficacy and safety of the new drug candidate [].
- Pharmacological Studies: 6-Epi-Pravastatin sodium can be used in in vitro (laboratory) and in vivo (animal) studies to investigate the biological effects of pravastatin and its metabolites. This can provide valuable information on the drug's mechanism of action at the cellular and molecular level [].
6-epi-Pravastatin sodium exhibits biological activities similar to those of pravastatin, primarily through the inhibition of HMG-CoA reductase. This action leads to a decrease in cholesterol synthesis in the liver, resulting in lower plasma cholesterol levels. Furthermore, studies suggest that it may have additional effects on endothelial function and inflammation, contributing to its cardiovascular protective properties . Its unique isomeric structure may also influence its pharmacokinetic profile and efficacy compared to other statins.
The synthesis of 6-epi-Pravastatin sodium typically involves fermentation processes utilizing specific microorganisms such as Streptomyces carbophilus, which produces mevastatin as an intermediate. Subsequent steps include hydrolysis of the lactone group and biological hydroxylation to introduce the allylic 6-alcohol group. This multi-step synthesis allows for the production of the sodium salt form, enhancing its solubility and therapeutic potential .
6-epi-Pravastatin sodium is primarily used in pharmacology for its lipid-lowering effects. It is indicated for managing hyperlipidemia and reducing the risk of cardiovascular diseases. Additionally, ongoing research explores its potential applications in other therapeutic areas, including anti-inflammatory treatments and metabolic disorders due to its broad biological activity .
Interaction studies indicate that 6-epi-Pravastatin sodium may interact with various transport proteins involved in drug metabolism and disposition. These interactions can affect the absorption and distribution of both endogenous and exogenous compounds, including other statins and organic anions. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects .
Several compounds share structural similarities with 6-epi-Pravastatin sodium, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pravastatin | HMG-CoA reductase inhibitor | First statin approved as an active form |
| Mevastatin | Precursor to pravastatin | Natural product with similar lipid-lowering effects |
| Lovastatin | HMG-CoA reductase inhibitor | Derived from fungal sources; prodrug form |
| Simvastatin | Related statin | Prodrug that requires metabolic activation |
6-epi-Pravastatin sodium's uniqueness lies in its specific isomeric structure, which may confer distinct pharmacokinetic properties and biological activities compared to these similar compounds. Its enhanced solubility as a sodium salt also differentiates it from others like lovastatin and simvastatin, which are often administered in prodrug forms .








